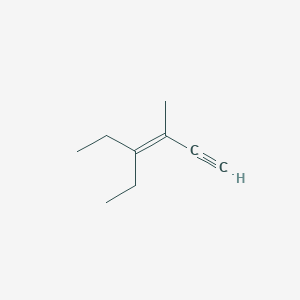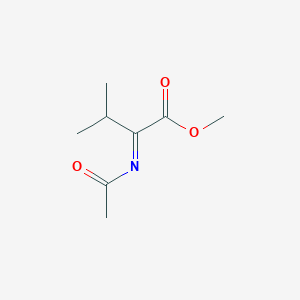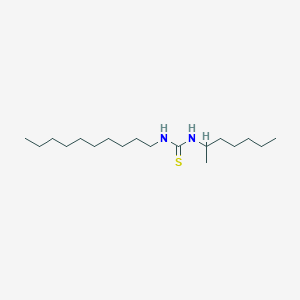![molecular formula C10H11N5O2 B14514049 Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester CAS No. 62642-71-1](/img/structure/B14514049.png)
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester is a compound that combines the structural features of benzoic acid and tetrazole. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . This reaction can be carried out under mild conditions and often yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of tetrazole formation . Additionally, eco-friendly approaches such as using water as a solvent and moderate reaction conditions are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can yield benzoic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: This compound lacks the tetrazole ring and has different chemical properties.
4-(1H-Tetrazol-5-yl)benzoic acid: This compound has a similar structure but differs in the functional groups attached to the benzoic acid moiety.
Uniqueness
The presence of the tetrazole ring in benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester imparts unique chemical properties such as increased acidity and the ability to form stable complexes with metals . These properties make it distinct from other benzoic acid derivatives and valuable for various applications.
Propriétés
Numéro CAS |
62642-71-1 |
|---|---|
Formule moléculaire |
C10H11N5O2 |
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
methyl 4-[(2H-tetrazol-5-ylamino)methyl]benzoate |
InChI |
InChI=1S/C10H11N5O2/c1-17-9(16)8-4-2-7(3-5-8)6-11-10-12-14-15-13-10/h2-5H,6H2,1H3,(H2,11,12,13,14,15) |
Clé InChI |
KZTQSDRIDXJOQC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CNC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
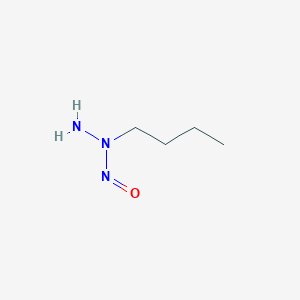
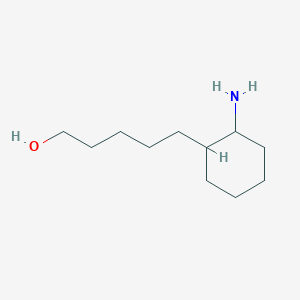
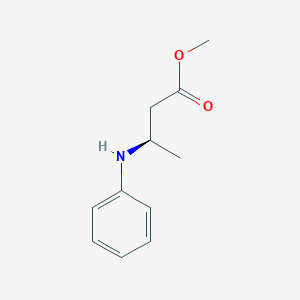

methanone](/img/structure/B14514008.png)
![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)
